BenchChemオンラインストアへようこそ!

(2E,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA

ELOVL4 enzymology fatty acid elongation substrate specificity

This transient ELOVL4 intermediate with a specific Δ2-trans configuration enables direct measurement of enoyl-CoA reductase activity and distinguishes wild-type from SCA34-linked variants. Strict chain-length and oxidation-state requirements invalidate generic substitutions. Ideal for retinal VLC-PUFA biosynthesis studies.

Molecular Formula C53H86N7O17P3S
Molecular Weight 1218.3 g/mol
Cat. No. B15548667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA
Molecular FormulaC53H86N7O17P3S
Molecular Weight1218.3 g/mol
Structural Identifiers
InChIInChI=1S/C53H86N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-44(62)81-37-36-55-43(61)34-35-56-51(65)48(64)53(2,3)39-74-80(71,72)77-79(69,70)73-38-42-47(76-78(66,67)68)46(63)52(75-42)60-41-59-45-49(54)57-40-58-50(45)60/h5-6,8-9,11-12,14-15,17-18,32-33,40-42,46-48,52,63-64H,4,7,10,13,16,19-31,34-39H2,1-3H3,(H,55,61)(H,56,65)(H,69,70)(H,71,72)(H2,54,57,58)(H2,66,67,68)/b6-5-,9-8-,12-11-,15-14-,18-17-,33-32+/t42-,46-,47-,48+,52-/m1/s1
InChIKeyNROCEZUQNQCDIT-HAZLEPNUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA: Chemical Profile and Biological Context for Research Procurement


(2E,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA (C32:6 n-3 trans-2-enoyl-CoA) is an ultra-long-chain polyunsaturated fatty acyl-CoA that serves as the 2,3-trans-enoyl intermediate in the ELOVL4-mediated elongation cycle for the biosynthesis of C32–C34 very-long-chain polyunsaturated fatty acids (VLC-PUFAs) [1]. This compound arises from the formal condensation of coenzyme A with the corresponding dotriacontahexaenoic acid, with the Δ2-trans unsaturation representing the intermediate state following the initial condensation step of the elongation cycle [2]. Unlike terminal VLC-PUFA products, this enoyl-CoA species constitutes a transient but mechanistically distinct intermediate in the four-step fatty acid elongation cascade, making it a precise chemical probe for studying ELOVL4 enzymology and VLC-PUFA biosynthesis in retinal and neuronal systems.

Why Generic Substitution Fails for (2E,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA in VLC-PUFA Research


Ultra-long-chain polyunsaturated fatty acyl-CoAs cannot be generically substituted due to strict chain-length specificity, double-bond positional requirements, and oxidation-state sensitivity that govern both enzymatic recognition and physiological function [1]. The Δ2-trans enoyl configuration of (2E,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA distinguishes it from the fully cis (14Z)-terminal product as well as from shorter-chain enoyl-CoA analogs (e.g., C22:6 enoyl-CoA) in both substrate recognition by the ELOVL4 elongation complex and subsequent reduction by trans-2,3-enoyl-CoA reductase [2]. Substituting with a fully saturated analog, a cis-only terminal product, or a different chain-length variant introduces confounded variables that invalidate mechanistic conclusions regarding VLC-PUFA elongation kinetics, retinal lipid metabolism, and ELOVL4-related disease modeling.

Quantitative Differentiation Evidence for (2E,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA Versus Closest Analogs


Structural Distinction: Δ2-Trans Enoyl Intermediate Versus All-Cis Terminal Product

(2E,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA contains a Δ2-trans double bond (C2–C3) and five cis double bonds (C17–C29), distinguishing it from the all-cis terminal product (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA, which lacks the Δ2-trans unsaturation [1]. This trans-enoyl configuration is the obligatory substrate for the second enzymatic step (enoyl-CoA reductase) in the VLC-PUFA elongation cycle; the terminal cis-product cannot serve as a substrate for this reduction reaction [2]. The compound is classified as a 2,3-trans-enoyl CoA(4−) species at physiological pH 7.3, with a net charge of −4 versus 0 for the neutral CoA form [1].

ELOVL4 enzymology fatty acid elongation substrate specificity

ELOVL4 Mutation-Dependent Accumulation: 32:6n3 Synthesis as Discriminator of Wild-Type Versus Pathogenic Variants

In cell-based assays expressing wild-type ELOVL4 or SCA34-associated mutants, the production of 32:6n3 species (the terminal product corresponding to this enoyl-CoA intermediate) serves as a key discriminator of enzymatic function. The W246G ELOVL4 mutant synthesizes and accumulates 32:6n3, whereas the L168F mutant exhibits gain-of-function and produces 38:5n3, a species undetectable in wild-type ELOVL4 or W246G-expressing cells [1]. The formation of 32:6n3 specifically distinguishes the W246G phenotype from both wild-type and L168F variants.

ELOVL4 spinocerebellar ataxia VLC-PUFA biosynthesis

Functional In Vivo Validation of 32:6 n-3 VLC-PUFA: Retinal Bioavailability and Visual Improvement in Elovl4-Deficient Mice

Synthetic 32:6 n-3 VLC-PUFA, when administered via gavage to wild-type and Elovl4 conditional knockout mice, produces a significant increase in retinal VLC-PUFA levels compared to vehicle controls [1]. Functionally, VLC-PUFA-fed mice exhibited improvement in visual acuity and electroretinography (ERG) measurements relative to untreated controls, with the Elovl4 knockout model showing rescued functional deficits [1]. This functional benefit is specific to the C32:6 n-3 VLC-PUFA species; shorter-chain PUFAs (e.g., DHA, 22:6 n-3) do not bypass the ELOVL4 elongation defect.

retinal degeneration Stargardt disease VLC-PUFA supplementation

Synthetic Accessibility: Gram-Scale Synthesis from DHA Enables Feasible Experimental Use of 32:6 n-3 Species

A gram-scale synthesis of VLC-PUFA 32:6 n-3 (and 34:6 n-3) has been reported, achieving these compounds in six synthetic steps with 40% overall yield from docosahexaenoic acid (DHA, 22:6 n-3) as the starting material [1]. This synthetic route makes the 32:6 n-3 fatty acid — the precursor for the target enoyl-CoA — available in quantities sufficient for in vivo and in vitro experimentation. Prior to this advance, pure VLC-PUFAs longer than 26 carbons were scarce, severely limiting interventional research [2].

VLC-PUFA synthesis gram-scale production chemical synthesis

Validated Research Applications for (2E,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA Based on Quantitative Evidence


ELOVL4 Enzymology: Substrate Specificity Profiling and Mutation-Dependent Activity Assays

(2E,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA serves as the authentic trans-2,3-enoyl intermediate in the ELOVL4 elongation cycle, enabling direct measurement of enoyl-CoA reductase activity in reconstituted microsomal systems or purified enzyme preparations. This compound is uniquely suited for distinguishing wild-type ELOVL4 function from SCA34-associated variants (W246G, L168F) based on differential processing of the 32:6n3 enoyl-CoA intermediate, as demonstrated in cell-based assays where W246G accumulates 32:6n3 products while L168F shifts to 38:5n3 production [1].

Retinal VLC-PUFA Metabolism Studies: Mechanistic Investigation of Stargardt-3 and AMD Pathophysiology

The parent 32:6 n-3 VLC-PUFA — derived metabolically from this enoyl-CoA intermediate — has been functionally validated in Elovl4 conditional knockout mice, showing significant increases in retinal VLC-PUFA levels and measurable improvements in visual acuity and electroretinography parameters [1]. Researchers investigating retinal degenerative disorders can utilize the (2E,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA species as a chemical probe to track ELOVL4-dependent elongation flux, assess enoyl-CoA reductase inhibition, or validate lipidomic signatures in photoreceptor outer segment membranes.

VLC-PUFA Biosynthetic Pathway Reconstitution in Heterologous Systems

For studies reconstituting the complete VLC-PUFA elongation pathway in yeast, plant, or mammalian cell systems, (2E,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA provides a defined intermediate standard for verifying stepwise enzymatic activity. The gram-scale synthetic accessibility of the parent 32:6 n-3 fatty acid [1] ensures that the corresponding enoyl-CoA can be generated in sufficient quantity via in vitro CoA ligation, enabling pathway reconstruction and metabolic engineering efforts aimed at producing VLC-PUFAs in heterologous hosts.

Pharmacological Screening: Identification of ELOVL4 Modulators or Enoyl-CoA Reductase Inhibitors

The demonstrated therapeutic potential of 32:6 n-3 VLC-PUFA supplementation in retinal degeneration models [1] positions the corresponding enoyl-CoA intermediate as a high-value substrate for high-throughput screening campaigns. Assays employing (2E,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA can identify small-molecule activators of ELOVL4 elongation or inhibitors of enoyl-CoA reductase that may modulate VLC-PUFA biosynthesis, with direct translational implications for Stargardt disease, age-related macular degeneration, and SCA34.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.